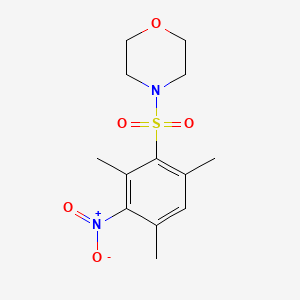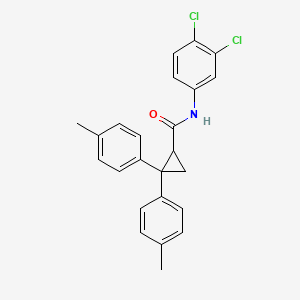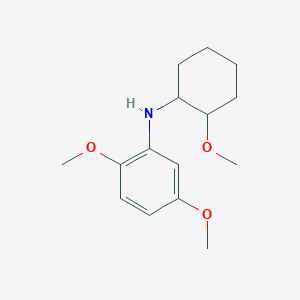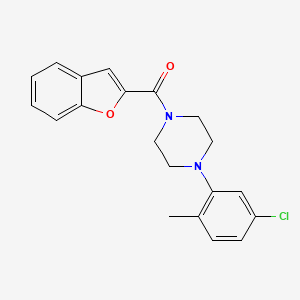![molecular formula C15H14BrNO3 B5046399 methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate](/img/structure/B5046399.png)
methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate typically involves the condensation of 4-bromobenzaldehyde with a pyrrole derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce phenyl-substituted compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and pyrrole ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
類似化合物との比較
Similar Compounds
- Methyl (4Z)-4-[(4-chlorophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate
- Methyl (4Z)-4-[(4-fluorophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate
- Methyl (4Z)-4-[(4-methylphenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate
Uniqueness
The presence of the bromophenyl group in methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate distinguishes it from other similar compounds. Bromine atoms can influence the compound’s reactivity, biological activity, and physicochemical properties, making it unique for specific applications.
特性
IUPAC Name |
methyl (4Z)-4-[(4-bromophenyl)methylidene]-1,2-dimethyl-5-oxopyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-9-13(15(19)20-3)12(14(18)17(9)2)8-10-4-6-11(16)7-5-10/h4-8H,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAZBKXIISONIP-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)Br)C(=O)N1C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)Br)/C(=O)N1C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2-methoxyethanamine](/img/structure/B5046316.png)

![N-(2-METHYLPROPYL)-2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B5046326.png)


![2-{2-[(6-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}ACETIC ACID](/img/structure/B5046350.png)
![N-(2-furylmethyl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanamide](/img/structure/B5046357.png)
![2-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B5046359.png)
![N-[(4-nitrophenyl)methyl]pentan-3-amine;oxalic acid](/img/structure/B5046362.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5046383.png)



